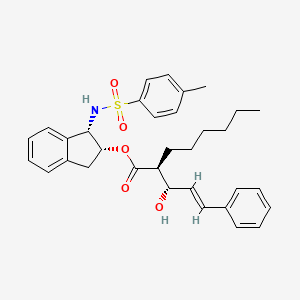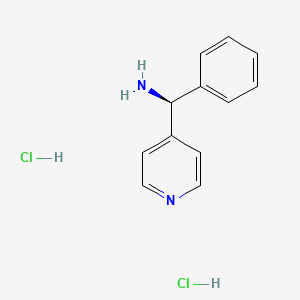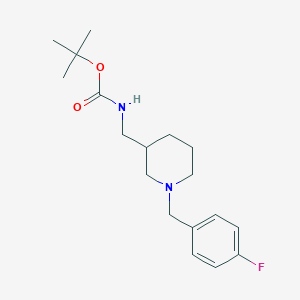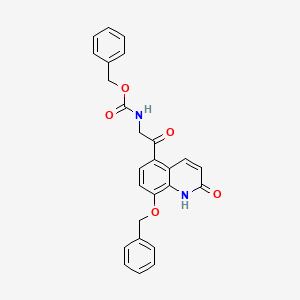
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with tert-butoxycarbonyl chloride to form tert-butoxycarbonyl piperazine. This intermediate is then reacted with 4-chlorophenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. As a piperazine derivative, it may bind to specific sites on these targets, leading to changes in their activity. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both a tert-butoxycarbonyl group and a chlorophenyl group
Properties
CAS No. |
1956309-66-2 |
|---|---|
Molecular Formula |
C17H24Cl2N2O4 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O4.ClH/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12;/h4-7,14H,8-11H2,1-3H3,(H,21,22);1H |
InChI Key |
WJUQSNBNPQNKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)

![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)


![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)

![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)



![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
